3-((5-((2,5-dimethylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
The compound 3-((5-((2,5-dimethylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a heterocyclic derivative featuring a 1,2,4-triazole core fused with a benzo[d]thiazol-2(3H)-one moiety. Key structural elements include:
- 1,2,4-Triazole ring: A nitrogen-rich heterocycle known for diverse pharmacological activities, including anti-inflammatory and analgesic properties .
- Benzo[d]thiazol-2(3H)-one: A bicyclic system associated with bioactivity in antiviral and antimicrobial agents .
- Substituents:
This structure combines pharmacophores linked via a methylene bridge, a design strategy observed in bioactive triazole derivatives (e.g., compound 16 in ) .
Properties
IUPAC Name |
3-[[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4OS2/c1-17-12-13-18(2)20(14-17)16-32-25-28-27-24(30(25)21-9-5-4-8-19(21)3)15-29-22-10-6-7-11-23(22)33-26(29)31/h4-14H,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAKIGUMVWDYNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(N2C3=CC=CC=C3C)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-((5-((2,5-dimethylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the benzo[d]thiazol-2(3H)-one moiety and subsequent functionalization with the desired substituents. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may employ scalable processes such as continuous flow synthesis to achieve large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific substituents are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.
Addition: Addition reactions can occur at the double bonds or other reactive sites within the molecule, leading to the formation of addition products.
Scientific Research Applications
3-((5-((2,5-dimethylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-((5-((2,5-dimethylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
The following comparison focuses on structural analogs, substituent effects, and pharmacological activities.
Triazole Derivatives with Varied Substituents
Key Observations :
- Substituent Position : Anti-inflammatory activity in 31a (2,4-dimethylbenzylthio) suggests that electron-donating alkyl groups at the benzylthio moiety enhance activity compared to electron-withdrawing groups (e.g., nitro in 31b ) . The target compound’s 2,5-dimethylbenzylthio group may similarly optimize activity.
- Synthetic Flexibility : Compound 16 () highlights the role of the mercapto (-SH) group as a reactive site for further functionalization, as seen in derivative 8 .
Oxadiazole vs. Triazole Derivatives
Compounds 4d–4k (–3) replace the triazole core with a 1,3,4-oxadiazole ring:
| Compound ID | Core Structure | Substituents (Oxadiazole 5-position) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 4d | 1,3,4-Oxadiazole | p-Tolyl | 85.3 | 210–212 |
| 4h | 1,3,4-Oxadiazole | 4-Pentylphenyl | 81.1 | 196–198 |
| 4j | 1,3,4-Oxadiazole | 2,4-Dichlorophenyl | 84.6 | 162–163 |
Key Observations :
- Heterocycle Impact : Oxadiazoles (–3) generally exhibit lower melting points (162–212°C) compared to triazole derivatives (e.g., 31a ), suggesting differences in crystallinity and solubility .
Thiadiazole and Schiff Base Derivatives
- Thiadiazoles (): Derivatives like 1 and 2 feature a 1,2,4-thiadiazole core. These compounds are synthesized via modified Kurzer methods but lack direct pharmacological data in the evidence .
- Schiff Base Triazoles (): Compounds with benzopyrone moieties show antiviral activity (e.g., inhibition of cucumber mosaic virus at 500 mg/L), underscoring the role of appended aromatic systems in bioactivity .
Biological Activity
The compound 3-((5-((2,5-dimethylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one (CAS Number: 847403-00-3) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 472.6 g/mol. The structure includes a triazole ring and a benzothiazole moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H24N4OS2 |
| Molecular Weight | 472.6 g/mol |
| CAS Number | 847403-00-3 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains by targeting enzymes involved in cell wall synthesis. The presence of the triazole ring enhances its interaction with microbial targets, making it effective against resistant strains.
Antifungal Activity
In vitro assays have demonstrated that the compound has potent antifungal properties against several fungal pathogens, including Aspergillus niger and Candida albicans. The mechanism appears to involve disruption of fungal cell membrane integrity, leading to cell death. A study highlighted that compounds with similar structures showed high inhibitory effects on fungal growth, suggesting a structure-activity relationship where specific functional groups enhance antifungal efficacy .
Anticancer Potential
The anticancer activity of this compound has been explored in various cancer cell lines. It is believed to induce apoptosis through the activation of specific signaling pathways. Research findings suggest that it may inhibit key enzymes involved in cancer cell proliferation and survival, thereby reducing tumor growth. For example, studies have indicated that triazole derivatives can effectively target cancer cells while sparing normal cells .
The biological activity of this compound is attributed to its ability to bind to specific enzymes or receptors within biological systems. This binding inhibits their activity, leading to the desired therapeutic effects:
- Inhibition of Enzymes : The compound likely binds to enzymes critical for microbial survival and cancer cell proliferation.
- Induction of Apoptosis : It may activate apoptotic pathways in cancer cells, promoting programmed cell death.
- Membrane Disruption : In fungi, it disrupts the integrity of the cell membrane, leading to cell lysis.
Antifungal Evaluation
A study published in MDPI evaluated several triazole derivatives for their antifungal properties. The results indicated that those with naphthyl groups exhibited enhanced activity against Aspergillus species compared to those without such groups . This supports the hypothesis that structural modifications can significantly influence biological efficacy.
Anticancer Activity Assessment
Another research article focused on the anticancer potential of various triazole derivatives, including our compound. It was found that these compounds could effectively inhibit tumor growth in xenograft models while displaying minimal toxicity to healthy tissues . This highlights the therapeutic promise of triazole-containing compounds in oncology.
Q & A
Q. What synthetic strategies are commonly employed for constructing the 1,2,4-triazole and benzothiazole moieties in this compound?
The synthesis typically involves cyclocondensation of thiosemicarbazides or thioureas with appropriate electrophiles (e.g., aldehydes or ketones) under acidic conditions. For example, 1,2,4-triazole derivatives are synthesized via cyclization of thiosemicarbazide intermediates, followed by alkylation or thioether formation at the triazole ring. The benzothiazole moiety is often introduced through nucleophilic substitution or coupling reactions. Structural confirmation relies on elemental analysis, IR (to detect -SH or -NH groups), and -/-NMR (to verify substitution patterns) .
Q. How can researchers validate the structural integrity of this compound?
Key methods include:
- Elemental analysis to confirm stoichiometry.
- IR spectroscopy to identify functional groups (e.g., C=S at 1200–1250 cm).
- NMR spectroscopy : -NMR detects aromatic protons (δ 6.5–8.5 ppm) and methyl/methylene groups (δ 2.0–4.5 ppm), while -NMR identifies heterocyclic carbons (e.g., triazole C3 at δ 150–160 ppm).
- Mass spectrometry (MS) for molecular ion verification .
Q. What are the critical physical-chemical properties influencing solubility and stability?
- Lipophilicity : The 2,5-dimethylbenzyl and o-tolyl groups enhance hydrophobicity, requiring polar aprotic solvents (e.g., DMSO) for dissolution.
- Thermal stability : Melting points (often >150°C) indicate stability under standard storage.
- pH sensitivity : The thione-thiol tautomerism (C=S ↔ -SH) may affect reactivity in aqueous media .
Advanced Research Questions
Q. How can structural modifications (e.g., substituent variations) optimize pharmacological activity?
- Substituent effects : Electron-withdrawing groups (e.g., -NO) on the benzothiazole ring enhance antimicrobial activity, while bulky aryl groups (e.g., o-tolyl) improve receptor binding.
- Thioether vs. sulfone : Replacing the thioether (-S-) with sulfone (-SO-) alters bioavailability and toxicity profiles.
- Hybrid scaffolds : Combining triazole and benzothiazole moieties leverages synergistic effects, as seen in antitumor agents .
Q. What experimental design considerations are critical for assessing bioactivity?
- Dose-response studies : Use a range of concentrations (e.g., 1–100 µM) to determine IC values.
- Control groups : Include reference compounds (e.g., cisplatin for cytotoxicity) and vehicle controls.
- Statistical rigor : Randomized block designs with ≥4 replicates minimize variability, as applied in pharmacological assays .
Q. How can computational methods predict structure-activity relationships (SAR)?
- Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase) using software like AutoDock.
- QSAR models : Correlate substituent parameters (e.g., logP, molar refractivity) with bioactivity.
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., triazole N2 for H-bonding) .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC)?
- Standardize assays : Ensure consistent cell lines (e.g., MCF-7 for breast cancer) and incubation times.
- Control for impurities : Use HPLC-purified samples (>95% purity) to exclude confounding effects.
- Meta-analysis : Compare datasets across studies to identify trends (e.g., substituent-dependent cytotoxicity) .
Methodological Challenges
Q. How can low yields in the final coupling step be addressed?
- Catalyst optimization : Replace traditional bases (e.g., KCO) with milder alternatives (e.g., CsCO) to reduce side reactions.
- Solvent selection : Use DMF or DMSO to enhance solubility of intermediates.
- Temperature control : Gradual heating (e.g., 60–80°C) prevents decomposition of sensitive groups .
Q. What analytical techniques differentiate isomeric byproducts?
Q. How can stability under physiological conditions be evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
